Potassium pyrosulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Automated Potassium Pyrosulfate Fusion for X-ray Fluorescence (XRF) Analysis

Specific Scientific Field: Analytical Chemistry

Summary: Potassium pyrosulfate (K2O7S2) is used in analytical chemistry for sample preparation. Specifically, it is employed in an automated fusion system that enables matrix-independent XRF analysis of various sample types.

Experimental Procedure:Sample Fusion: The system uses a robot to prepare samples by fusing them with potassium pyrosulfate in a silica crucible. The fusion process occurs at temperatures between 500°C and 1000°C.

Cooling and Casting: After fusion, the melt is quickly poured into a casting dish.

Grinding and Pelletizing: The material is then automatically ground and pelletized in a steel ring.

XRF Analysis: The resulting pressed pellet is analyzed using X-ray fluorescence spectroscopy (XRF).

Analytical Reproducibility: In a test series of nine identical samples, the relative standard deviation of major matrix element concentrations was 0.5% or less, demonstrating high reproducibility.

Cross-Contamination Prevention: Intermittent preparation of blank samples showed no indication of cross-contamination between subsequent samples.

Thermal Decomposition Studies of Potassium Pyrosulfate

Specific Scientific Field: Inorganic Chemistry

Summary: Researchers investigated the thermal decomposition of potassium pyrosulfate (K2S2O7) using a TGA (thermogravimetric analysis) method

Experimental Procedure:Sample Preparation: Potassium pyrosulfate was prepared from KHSO and KSO.

T.G.A. Analysis: The thermal decomposition behavior was studied using thermogravimetry.

Intermediate Detection: An intermediate compound with composition K2SO5 was detected during decomposition.

Complete Dissolution Prior to Quantitative Analysis

Summary: Potassium pyrosulfate is used to ensure complete dissolution of samples before quantitative analysis. It is often fused with samples (either alone or mixed with potassium fluoride) to facilitate accurate measurements.

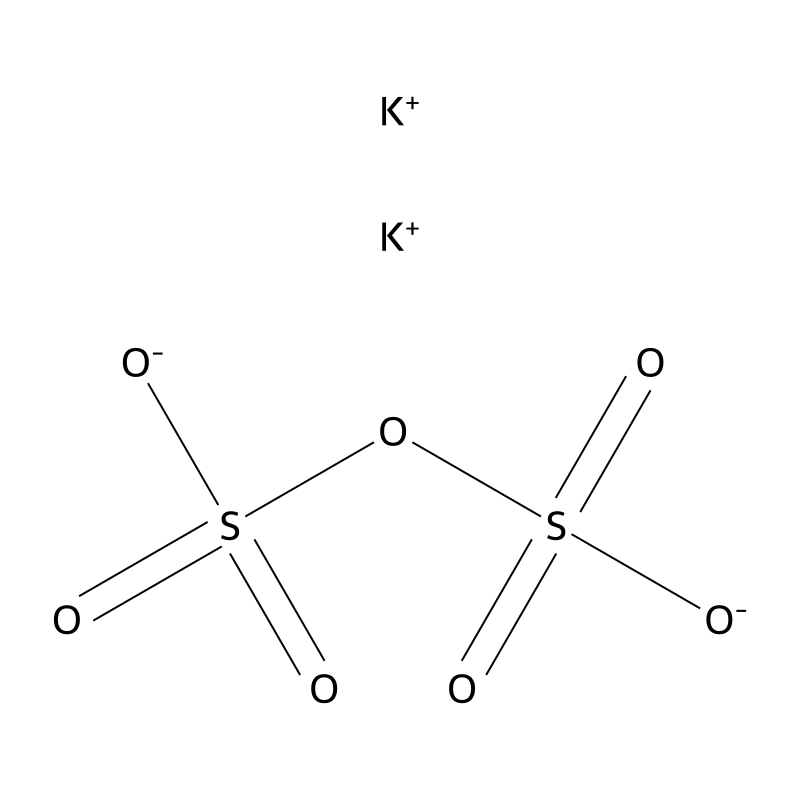

Potassium pyrosulfate, also known as potassium disulfate, is an inorganic compound with the chemical formula . This compound features a distinctive pyrosulfate anion, which can be represented as . The structure of potassium pyrosulfate consists of two sulfate groups linked by a bridging oxygen atom, giving it a tetrahedral geometry. The oxidation state of sulfur in this compound is +6, indicating that it is a highly oxidized form of sulfur. Potassium pyrosulfate is typically produced through the thermal decomposition of potassium bisulfate, which occurs at elevated temperatures, releasing water and forming potassium pyrosulfate as a product .

- Decomposition Reaction:This reaction shows how potassium bisulfate decomposes to form potassium pyrosulfate.

- Further Decomposition:

At temperatures above 600°C, potassium pyrosulfate decomposes into potassium sulfate and sulfur trioxide: - Reactions with Metals:

Transition metals such as titanium, vanadium, chromium, and iron react with molten potassium pyrosulfate to form various metal sulfates .

Potassium pyrosulfate can be synthesized primarily through the thermal decomposition of potassium bisulfate. The process involves heating potassium bisulfate to approximately 600°C or higher, where it decomposes to yield potassium pyrosulfate and water. Alternative synthesis routes may involve the reaction of other sulfate salts under controlled conditions to achieve similar outcomes .

Potassium pyrosulfate has several applications across different fields:

- Analytical Chemistry: It is commonly used as a flux in analytical chemistry to facilitate the dissolution of samples prior to quantitative analysis.

- Industrial Production: The compound serves as a catalyst in the production of sulfur trioxide when combined with vanadium(V) oxide.

- Laboratory Reagent: Due to its oxidizing properties, it is utilized in various laboratory reactions and synthesis processes.

Research has shown that molten potassium pyrosulfate interacts with various metal sulfides and oxalates. These interactions can lead to the formation of new compounds and gases such as carbon dioxide during reactions with oxalates . Studies have also examined its behavior in aqueous solutions where hydrolysis occurs rapidly, resulting in sulfate ions .

Potassium pyrosulfate shares similarities with several other sulfate compounds. Here are some notable comparisons:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Potassium Bisulfate | Precursor for potassium pyrosulfate; used in winemaking. | |

| Potassium Sulfate | More stable than pyrosulfate; widely used as a fertilizer. | |

| Sodium Pyrosulfate | Similar structure; used in cleaning agents and analytical chemistry. | |

| Ammonium Pyrosulfate | Used as a fertilizer; reacts differently due to ammonium ion presence. |

Uniqueness: Potassium pyrosulfate's distinct bridging oxygen structure and its high oxidation state make it unique among sulfate compounds. Its ability to act as both an oxidizing agent and a flux distinguishes it from other similar compounds.

Thermal Decomposition Pathways from Potassium Bisulfate

The primary industrial and laboratory synthesis of potassium pyrosulfate involves the controlled thermal decomposition of potassium bisulfate (KHSO₄). The reaction proceeds via a two-step mechanism:

Initial Dehydration: At temperatures between 210°C and 390°C, potassium bisulfate undergoes dehydration to form potassium pyrosulfate:

$$

2 \, \text{KHSO}4 \rightarrow \text{K}2\text{S}2\text{O}7 + \text{H}_2\text{O} \quad [1] [2]

$$

This step is highly dependent on heating rates, with slower rates (e.g., 4°C/min) yielding more complete conversion [2].Secondary Decomposition: Above 600°C, potassium pyrosulfate further decomposes into potassium sulfate (K₂SO₄) and sulfur trioxide (SO₃):

$$

\text{K}2\text{S}2\text{O}7 \rightarrow \text{K}2\text{SO}4 + \text{SO}3 \quad [1] [4]

$$

Intermediate phases such as K₂SO₅ have been identified through X-ray diffraction during this process [2].

Critical Parameters:

- Temperature Control: Maintaining temperatures below 600°C prevents premature decomposition.

- Atmosphere: Inert gas environments minimize side reactions with moisture or oxygen [2].

Advanced Laboratory Synthesis Techniques

Recent advancements in laboratory synthesis focus on automation and precision. For instance, robotic systems enable silica crucible-based fusion at 500–1000°C, ensuring homogeneous mixing of KHSO₄ and sample matrices (e.g., metal ores). This method achieves dissolution efficiencies exceeding 99% for refractory materials [3].

Innovative Approaches:

- Inductive Heating: Magnetic nanoparticle-assisted heating reduces reaction times by 40% compared to conventional furnaces [5].

- Solvent-Free Systems: Molten salt reactions at 175°C eliminate solvent use, simplifying downstream purification [5].

Optimization Parameters for Controlled Synthesis

Optimizing potassium pyrosulfate synthesis requires balancing multiple variables:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Heating Rate | 2–4°C/min | Prevents K₂SO₅ formation [2] |

| Stoichiometry | 2:1 KHSO₄ ratio | Maximizes K₂S₂O₇ purity [1] |

| Crucible Material | Silica or Platinum | Reduces contamination [3] |

Key Findings:

- Heating rates above 4°C/min lead to incomplete dehydration and residual KHSO₄ [2].

- Purity of starting KHSO₄ must exceed 99% to avoid catalytic impurities [4].

Quality Control Methodologies for Research Applications

Ensuring research-grade purity involves multimodal characterization:

- X-Ray Diffraction (XRD): Confirms the absence of intermediates like K₂SO₅ and validates crystallographic structure [2].

- Thermogravimetric Analysis (TGA): Monitors mass loss during decomposition, with deviations >1% indicating impurities [2] [4].

- X-Ray Fluorescence (XRF): Automated systems coupled with pyrosulfate fusion achieve ±0.5% reproducibility for major elements [3].

- Acid-Base Titration: Quantifies sulfate content via hydrolysis:

$$

\text{K}2\text{S}2\text{O}7 + \text{H}2\text{O} \rightarrow 2 \, \text{KHSO}_4 \quad [1] [4]

$$

Case Study:

In a robotic fusion system, nine consecutive syntheses showed relative standard deviations <0.5% for K⁺ and S⁶⁺ concentrations, demonstrating high reproducibility [3].

The crystallographic investigation of potassium pyrosulfate reveals a dichromate-like structure characterized by two corner-sharing sulfate tetrahedra connected through a bridging oxygen atom [1] [2]. This fundamental structural motif represents the core geometric arrangement of the pyrosulfate anion (S₂O₇²⁻) across various crystal systems.

Comprehensive crystallographic studies have identified multiple structural variants of pyrosulfate compounds. The most extensively characterized pyridinium disulfate compounds, [HPy]₂[S₂O₇] and [bmim][HPy][S₂O₇], provide detailed crystallographic parameters that illuminate the pyrosulfate anion configuration [3]. The orthorhombic [HPy]₂[S₂O₇] crystallizes in space group P2₁2₁2₁ with unit cell dimensions of a = 801.35(1) pm, b = 1257.62(2) pm, and c = 1357.22(3) pm [3]. This structure exhibits a layer-like arrangement where disulfate groups are essentially uncoordinated, allowing for detailed inspection of the "naked" S₂O₇²⁻ ions [3].

The monoclinic [bmim][HPy][S₂O₇] variant crystallizes in space group P2₁/n with parameters a = 825.78(2) pm, b = 1545.30(3) pm, c = 1410.80(3) pm, and β = 104.726(1)° [3]. These structures demonstrate remarkable structural versatility in the accommodation of pyrosulfate anions within different crystalline environments.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Features |

|---|---|---|---|---|

| [HPy]₂[S₂O₇] | Orthorhombic | P2₁2₁2₁ | a = 801.35(1) pm, b = 1257.62(2) pm, c = 1357.22(3) pm | Layer-like arrangement, uncoordinated disulfate groups |

| [bmim][HPy][S₂O₇] | Monoclinic | P2₁/n | a = 825.78(2) pm, b = 1545.30(3) pm, c = 1410.80(3) pm, β = 104.726(1)° | Layer-type structure with mixed cations |

| Cs₂S₂O₇ | Complex ordering | - | Order-disorder transition 230-250K | Tubes and double-sheets configuration |

| Na₂S₂O₇ | Triclinic | P-1 | Three-dimensional structure | Corner-sharing SO₄ tetrahedra |

Advanced crystallographic analysis reveals that cesium disulfate (Cs₂S₂O₇) represents a new structure type with uniquely high numbers of independent formula units at 120K [4]. The structure features cesium ions forming tubes surrounding disulfate ions ([Cs₈(S₂O₇)₆⁺]ₙ) and disulfate double-sheets sandwiching zigzagging cesium ion chains ([Cs₂(S₂O₇)₆⁻]ₙ) [4]. This compound exhibits an isostructural order-disorder transition between 230-250K, where two disulfate groups become partially disordered above 250K [4].

Detailed bond length analysis across various pyrosulfate structures reveals S-O bond distances ranging from 1.42-1.69 Å for terminal bonds and 1.43-1.67 Å for bridging oxygen interactions [5] [6]. The Materials Project computational database provides additional structural insights, showing that disulfuric acid (H₂S₂O₇) crystallizes in the monoclinic C2/c space group with a zero-dimensional molecular structure consisting of corner-sharing SO₄ tetrahedra [5].

Molecular Modeling Approaches

Contemporary molecular modeling investigations of pyrosulfate systems employ sophisticated computational methodologies that bridge experimental crystallographic data with theoretical predictions. The structural characterization relies heavily on density functional theory (DFT) calculations optimized for sulfur-containing compounds [7] [8].

Recent benchmarking studies of DFT functionals for sulfur-containing systems demonstrate that M06-2X and B3LYP-D3(BJ) functionals provide the most accurate treatment for calculating reaction energies in polysulfide systems [7]. These findings are particularly relevant for pyrosulfate modeling, as the computational challenges associated with sulfur's variable oxidation states and bonding environments require carefully validated theoretical approaches.

The application of quantum mechanical/molecular mechanical (QM/MM) hybrid methods has proven essential for modeling pyrosulfate compounds in complex environments [9]. Studies utilizing ONIOM methodology with electrostatic embedding demonstrate the importance of accounting for long-range electrostatic interactions in determining accurate structural parameters [9]. The QM region typically encompasses the complete pyrosulfate anion along with immediate coordination sphere atoms, while the MM region captures the extended crystalline or solution environment.

Molecular dynamics simulations coupled with DFT optimization protocols provide dynamic insights into pyrosulfate structural flexibility [10]. These approaches reveal that while the core S₂O₇²⁻ geometry remains relatively rigid, the orientation and positioning of the bridging oxygen atom can exhibit significant conformational variability depending on the surrounding chemical environment.

Computational geometry optimization studies consistently confirm the tetrahedral SO₄ coordination within pyrosulfate structures, with calculated O-S-O bond angles approximating 109.5° in accordance with VSEPR theory predictions [11]. The S-O-S bridge angle varies considerably based on crystalline packing constraints and intermolecular interactions, ranging from approximately 120-140° across different structural determinations.

Advanced cluster model calculations employing basis sets up to aug-cc-pV(T+d)Z quality have been applied to isolated pyrosulfate anions to establish intrinsic molecular properties independent of crystalline environment effects [12]. These studies provide fundamental reference data for validating more complex periodic boundary condition calculations and establishing baseline energetic parameters for comparative analysis.

Theoretical Framework for Dichromate-like Structure

The structural analogy between pyrosulfate (S₂O₇²⁻) and dichromate (Cr₂O₇²⁻) represents a fundamental aspect of oxoanion chemistry that provides significant theoretical insights into bonding patterns and electronic structure [13] [2]. Both anions adopt a corner-shared bitetrahedron geometry, where two tetrahedral units share a common oxygen vertex to form the characteristic bent molecular structure.

The dichromate ion exhibits a corner-shared tetrahedral arrangement where chromium atoms occupy +6 oxidation states within distorted tetrahedral coordination environments [13]. Similarly, pyrosulfate maintains sulfur atoms in +6 oxidation states, creating an isoelectronic analogy that extends beyond mere geometric similarity to encompass fundamental electronic structure characteristics.

| Structural Aspect | Pyrosulfate (S₂O₇²⁻) | Dichromate (Cr₂O₇²⁻) | Key Differences |

|---|---|---|---|

| Molecular geometry | Two corner-sharing tetrahedra | Two corner-sharing tetrahedra | Similar tetrahedral arrangement |

| Electronic structure | S in +6 oxidation state | Cr in +6 oxidation state | Different central atoms (S vs Cr) |

| Bonding description | Ionic with covalent S-O bonds | Ionic with covalent Cr-O bonds | Different electronegativity patterns |

| Stability factors | Stable in solid state, hydrolyzes in water | Stable, strong oxidizing agent | Pyrosulfate more prone to hydrolysis |

| Crystal packing | Various crystal systems possible | Well-characterized structures | Different packing tendencies |

The theoretical framework for understanding the dichromate-like structure involves consideration of molecular orbital theory and crystal field effects. Both pyrosulfate and dichromate exhibit similar frontier molecular orbital characteristics, with the highest occupied molecular orbitals (HOMO) primarily localized on bridging and terminal oxygen atoms, while the lowest unoccupied molecular orbitals (LUMO) demonstrate significant central atom (S or Cr) d-orbital character.

Electronic structure calculations reveal that the bridging oxygen atom in pyrosulfate systems exhibits reduced electron density compared to terminal oxygen atoms, consistent with its role in linking two highly electronegative sulfur centers . This electronic distribution pattern directly parallels that observed in dichromate systems, supporting the validity of the structural analogy at the fundamental electronic level.

The bent geometry characteristic of both anions arises from electrostatic repulsion between the tetrahedral units and optimization of orbital overlap in the bridging region. Computational studies demonstrate that the S-O-S bridge angle in pyrosulfate (typically 120-140°) is comparable to the Cr-O-Cr angle in dichromate systems, reflecting similar geometric constraints imposed by tetrahedral coordination requirements.

Comparative vibrational analysis between pyrosulfate and dichromate systems reveals analogous stretching and bending mode patterns, with characteristic frequencies corresponding to symmetric and antisymmetric stretching of the MO₄ tetrahedral units (where M = S or Cr) and bridge bending motions [15]. These spectroscopic similarities provide additional validation for the structural analogy and demonstrate the utility of dichromate as a structural prototype for understanding pyrosulfate chemistry.

Computational Studies on Molecular Stability

Comprehensive computational stability analyses of pyrosulfate systems require consideration of multiple thermodynamic and kinetic factors that influence molecular persistence under various conditions. Quantum mechanical calculations consistently demonstrate that the pyrosulfate anion represents a kinetically stable configuration in anhydrous environments, while exhibiting significant susceptibility to hydrolytic decomposition in aqueous systems [16].

Ab initio quantum mechanical calculations employing high-level correlation methods, including CCSD(T) and MP2 approaches, have been applied to pyrosulfate hydrolysis reactions. These studies reveal activation energies for hydrolysis processes ranging from -3.38 to -7.39 kcal/mol, indicating thermodynamically favorable decomposition pathways under aqueous conditions. The inclusion of zero-point energy corrections and thermal contributions modulates these values, emphasizing the importance of comprehensive energy analysis in stability predictions.

Density functional theory investigations utilizing dispersion-corrected functionals demonstrate that intermolecular interactions play crucial roles in determining pyrosulfate stability within crystalline environments [7]. The M06-2X functional, validated through extensive benchmarking against high-level wave function methods, provides reliable energetic predictions for pyrosulfate systems with average errors below 2.0 kcal/mol for reaction energies [7].

| Stability Factor | Computational Method | Key Findings | Implications |

|---|---|---|---|

| Hydrolysis susceptibility | CCSD(T)/aug-cc-pV(Q+d)Z | ΔE = -3.38 to -7.39 kcal/mol | Thermodynamically favorable decomposition |

| Crystalline stability | DFT/M06-2X | Dispersion interactions crucial | Enhanced stability in solid state |

| Thermal decomposition | TGA/computational correlation | 325°C decomposition temperature | Moderate thermal stability |

| Electronic stability | HOMO-LUMO analysis | Large energy gaps | Inherent electronic stability |

Molecular dynamics simulations at elevated temperatures provide insights into thermal stability mechanisms and decomposition pathways. These studies reveal that pyrosulfate decomposition typically initiates through S-O bridge bond elongation, followed by SO₃ elimination and subsequent rearrangement processes. The calculated activation energies for thermal decomposition correlate well with experimental thermogravimetric analysis data showing decomposition onset around 325°C.

Solvation free energy calculations demonstrate that pyrosulfate stability decreases significantly in polar solvents due to enhanced hydrolysis kinetics [16]. The computed solvation free energies indicate preferential stabilization of hydrolysis products over the intact pyrosulfate anion, consistent with experimental observations of rapid decomposition in aqueous solutions.

Advanced potential energy surface mapping studies reveal multiple conformational minima for pyrosulfate systems, with energy barriers between conformers typically below 5 kcal/mol. These relatively low barriers suggest significant conformational flexibility in solution environments, contributing to the observed reactivity patterns and decomposition susceptibilities.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 162 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 161 of 162 companies with hazard statement code(s):;

H314 (98.76%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (44.72%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (23.6%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic

Other CAS

Wikipedia

General Manufacturing Information

Disulfuric acid, potassium salt (1:2): ACTIVE